molecular formula C14H10ClNO2 B6376816 5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol, 95% CAS No. 1261901-41-0

5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol, 95%

Cat. No. B6376816
CAS RN: 1261901-41-0
M. Wt: 259.69 g/mol
InChI Key: DAQQBJKLVJZZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol, 95% (5-CMP-3-CN) is a phenolic compound that can be used in a wide range of scientific research applications. It is a colorless, crystalline solid with a melting point of 106-109 °C and a boiling point of 245-247 °C. 5-CMP-3-CN is a versatile reagent that has been used in a variety of organic synthesis reactions, including the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in the synthesis of polymers, and it has been used in the synthesis of a range of heterocyclic compounds.

Scientific Research Applications

5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol, 95% has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic compounds. It has also been used as a catalyst in the synthesis of polymers, and it has been used in the synthesis of a range of heterocyclic compounds. In addition, 5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol, 95% has been used as a reagent in the synthesis of a range of biologically active compounds, including antibiotics, antifungal agents, and anti-cancer agents.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol, 95% is not well understood. It is believed that the compound acts as an electrophile, meaning it reacts with nucleophiles to form a covalent bond. It is also believed that 5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol, 95% can act as a Lewis acid, meaning it can bind to electron-rich species such as amines and carboxylic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol, 95% are not well understood. It is believed that the compound can act as an inhibitor of some enzymes, such as cytochrome P450 enzymes. In addition, it is believed that 5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol, 95% can act as an antioxidant and can reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol, 95% in laboratory experiments is its versatility. It can be used in a wide range of organic synthesis reactions, including the synthesis of pharmaceuticals, dyes, and other organic compounds. It can also be used as a catalyst in the synthesis of polymers, and it can be used in the synthesis of a range of heterocyclic compounds. The main limitation of 5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol, 95% is its low solubility in water, meaning it must be dissolved in an organic solvent before it can be used in experiments.

Future Directions

There are a number of possible future directions for the use of 5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol, 95%. One possible direction is the development of new catalysts based on the compound. It could also be used in the synthesis of new pharmaceuticals and other organic compounds. In addition, further research into the biochemical and physiological effects of the compound could be conducted. Finally, it could be used as a reagent in the synthesis of new biologically active compounds, such as antibiotics, antifungal agents, and anti-cancer agents.

Synthesis Methods

5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol, 95% can be synthesized from the reaction of 4-chloro-2-methoxyphenol and cyanogen bromide. The reaction is carried out in an acetic acid solution at a temperature of 100-110 °C. The reaction is exothermic and the reaction time is typically in the range of 10-15 minutes. After the reaction is complete, the product is isolated by filtration and recrystallization. The yield of the reaction is typically in the range of 80-90%.

properties

IUPAC Name

3-(4-chloro-2-methoxyphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c1-18-14-7-11(15)2-3-13(14)10-4-9(8-16)5-12(17)6-10/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQQBJKLVJZZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684886
Record name 4'-Chloro-5-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261901-41-0
Record name [1,1′-Biphenyl]-3-carbonitrile, 4′-chloro-5-hydroxy-2′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261901-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-5-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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